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molecular formula C3H3ClF2O2 B075499 Methyl chlorodifluoroacetate CAS No. 1514-87-0

Methyl chlorodifluoroacetate

Cat. No. B075499
M. Wt: 144.5 g/mol
InChI Key: AWUPLMYXZJKHEG-UHFFFAOYSA-N
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Patent
US05731477

Procedure details

3,4-Dihydroxybenzaldehyde (0.50 g, 3.62 mmol, Aldrich), methyl chlorodifluoroacetate (0.52 g, 3.62 mmol, Aldrich) and potassium carbonate (0.50 g, 3.62 mmol) were combined in DMF (5.0 mL) under an argon atmosphere. After stirring at 60°-65° C. for 3 h, DMF was removed in vacuo and the residue was partioned between aqueous 3N HCl and ether. The aqueous layer was extracted three times with ether. The combined organic extracts were washed with water, with brine, were dried (MgSO4), filtered and evaporated. The residue was purified by flash chromatography (silica gel, 25% ethyl acetate/hexanes) to provide the title compound as a white solid (0.20 g, 38%). mp 83°-85° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
38%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].Cl[C:12]([F:18])([F:17])C(OC)=O.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[F:17][CH:12]([F:18])[O:10][C:9]1[CH:8]=[CH:7][C:4]([CH:5]=[O:6])=[CH:3][C:2]=1[OH:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1O
Step Two
Name
Quantity
0.52 g
Type
reactant
Smiles
ClC(C(=O)OC)(F)F
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring at 60°-65° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
DMF was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with ether
WASH
Type
WASH
Details
The combined organic extracts were washed with water, with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel, 25% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(OC1=C(C=C(C=O)C=C1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 29.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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